molecular formula C18H18BrNO3 B12623907 (6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one CAS No. 920801-90-7

(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one

Cat. No.: B12623907
CAS No.: 920801-90-7
M. Wt: 376.2 g/mol
InChI Key: XINYSENTKJJPSM-KRWDZBQOSA-N
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Description

(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 4-methoxybenzylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and 4-methoxybenzylamine under acidic or basic conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the morpholinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholinone derivatives.

Scientific Research Applications

(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • (6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
  • (6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
  • (6R)-6-(4-Methylphenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one

Uniqueness

(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.

Properties

CAS No.

920801-90-7

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

IUPAC Name

(6R)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one

InChI

InChI=1S/C18H18BrNO3/c1-22-16-8-2-13(3-9-16)10-20-11-17(23-12-18(20)21)14-4-6-15(19)7-5-14/h2-9,17H,10-12H2,1H3/t17-/m0/s1

InChI Key

XINYSENTKJJPSM-KRWDZBQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@H](OCC2=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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